4-(3,4-dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxyphenyl group, and a piperazine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with 2-hydroxybenzoyl chloride to form an intermediate, which is then reacted with piperazine-1-carboxamide under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: Another compound with a dichlorophenyl group, known for its dual inhibition of EGFR and HDAC.
4-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)piperazine-1-carboxamide: Similar structure but with a hydroxyethyl group instead of a hydroxyphenyl group.
Uniqueness
4-(3,4-Dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20Cl2N4O3 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-(2-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H20Cl2N4O3/c20-14-6-5-13(11-15(14)21)24-7-9-25(10-8-24)19(28)22-12-18(27)23-16-3-1-2-4-17(16)26/h1-6,11,26H,7-10,12H2,(H,22,28)(H,23,27) |
InChI Key |
QICBCNGYZHUGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.